molecular formula C13H14N2 B3104208 3-Benzyl-2-methylpyridin-4-amine CAS No. 1464091-66-4

3-Benzyl-2-methylpyridin-4-amine

Cat. No. B3104208
CAS RN: 1464091-66-4
M. Wt: 198.26 g/mol
InChI Key: YWQXDJMTVBEQGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . In these reactions, a bromo-substituted methylpyridin-3-amine is reacted with various arylboronic acids to produce the desired pyridine derivatives . The reaction can occur directly or via an intermediate acetamide .


Molecular Structure Analysis

While specific structural analysis for 3-Benzyl-2-methylpyridin-4-amine is not available, similar compounds have been studied. For instance, a novel Schiff base compound named as phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate C7H10N+ was synthesized and its structure was verified using single-crystal X-ray diffraction technique .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as amines, typically involve nucleophilic substitution reactions, reductions, and cross-coupling reactions . For instance, Suzuki cross-coupling reactions have been used to synthesize novel pyridine derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Amination of Dibromopyridines

    Studies involving the amination of various dibromopyridines using potassium amide in liquid ammonia were conducted. These reactions resulted in the formation of diaminopyridines or mixtures of these compounds, with 4-amino-2-methylpyrimidine being one of the end-products (Streef & Hertog, 2010).

  • Synthesis of N-Pyridylmethylidene-2-aminopyridines

    Research on the condensation of pyridinealdehydes with aminopyridines in the presence of molecular sieves led to the formation of pyridyl-pyridyl azomethines, showcasing the reactivity of related pyridine compounds (Iovel' et al., 2002).

  • Iron-Catalyzed Intermolecular Amination

    A study explored an iron-catalyzed method for intermolecular benzylic C(sp3)-H amination, facilitating the direct installation of 2-aminopyridine into benzylic positions. This process emphasizes the importance of such aminopyridines in synthetic chemistry, particularly for medicinal chemistry and drug discovery (Khatua et al., 2022).

Material Science and Interactions

  • Intercalation into Titanium Hydrogen Phosphate: Research involving the intercalation of aromatic amines like aminopyridines into α-titanium hydrogen phosphate highlighted their potential in materials science. The study focused on the intercalation behavior and the resulting changes in interlamellar distances (Nunes & Airoldi, 1999).

Coordination Chemistry

  • Complex Formation with Nickel Ions: Investigations into benzoyl-β-alaninato nickel(II) complexes demonstrated the amino effect on amino acid coordination around the nickel ion. The study included aromatic heterocyclic amines like pyridines, highlighting their role in forming coordination complexes (Marcotrigiano et al., 1977).

Medicinal Chemistry

  • NAD(P)+–NAD(P)H Model Studies

    A study involving the reduction of 1-benzyl-3-carbamoylpyridinium ion into 1-benzyl-1,4-dihydronicotinamide by an amine in aqueous solution provided insights into the mechanism of reduction. This research is relevant to the understanding of redox reactions in biological systems, where pyridine derivatives play a crucial role (Ohno et al., 1984).

  • Role in Palladium-Catalyzed Imine Hydrolysis

    The reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde and subsequent studies provided significant insights into the transition metal-catalyzed hydrolysis of imines. These findings are important for understanding catalytic processes in medicinal chemistry (Ahmad et al., 2019).

Future Directions

Pyridine derivatives, such as 3-Benzyl-2-methylpyridin-4-amine, have potential for further exploration due to their wide range of bioactivities . They could be potential candidates for the development of new drugs or other bioactive compounds .

properties

IUPAC Name

3-benzyl-2-methylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-12(13(14)7-8-15-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQXDJMTVBEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267930
Record name 4-Pyridinamine, 2-methyl-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1464091-66-4
Record name 4-Pyridinamine, 2-methyl-3-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinamine, 2-methyl-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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